(3,4-Dimethoxypyridin-2-yl)methanethiol

Medicinal Chemistry Proton Pump Inhibitors Benzimidazole Synthesis

Sourcing substituted pyridinemethanethiols for proton pump inhibitor (PPI) programs often fails due to missing 3,4-dimethoxy pharmacophore requirements. (3,4-Dimethoxypyridin-2-yl)methanethiol resolves this as the required thiol building block for pantoprazole sulfide, the penultimate intermediate in pantoprazole synthesis. - Enables construction of the critical 3,4-dimethoxypyridin-2-yl pharmacophore essential for H⁺/K⁺-ATPase inhibitor activity. - Functions in metal coordination chemistry as a μ-κN:κ²S bridging ligand for [FeFe]-hydrogenase mimics and multimetallic clusters. - Supplied at 95% purity for research and medicinal chemistry applications; inquire for bulk custom synthesis.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B13519037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxypyridin-2-yl)methanethiol
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS)OC
InChIInChI=1S/C8H11NO2S/c1-10-7-3-4-9-6(5-12)8(7)11-2/h3-4,12H,5H2,1-2H3
InChIKeyXYOFJNVXEBHJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 lead / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethoxypyridin-2-yl)methanethiol: Identity & Specifications


(3,4-Dimethoxypyridin-2-yl)methanethiol (CAS not consistently assigned) is a pyridine-based heteroaromatic thiol with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol [1]. Structurally, it features a pyridine core substituted with methoxy groups at the 3- and 4-positions and a methanethiol (-CH₂SH) moiety at the 2-position [1]. This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry, with demonstrated utility in constructing more complex molecular architectures [2]. The compound is typically supplied with a purity of 95% for research applications [1].

(3,4-Dimethoxypyridin-2-yl)methanethiol: Limitations of Unsubstituted Analogs


Substituting (3,4-Dimethoxypyridin-2-yl)methanethiol with simpler, unsubstituted pyridinemethanethiol analogs such as 2-pyridinemethanethiol or 4-pyridinemethanethiol introduces significant alterations to electronic properties, metal coordination behavior, and downstream biological activity that cannot be corrected post hoc. The 3,4-dimethoxy substitution pattern modifies the electron density of the pyridine ring, altering both the nucleophilicity of the thiol group and the Lewis basicity of the pyridine nitrogen [1]. These electronic perturbations affect ligand coordination modes in metal complexes [2] and directly impact the activity of derived pharmaceutical intermediates. For instance, the 3,4-dimethoxypyridin-2-yl moiety is a critical pharmacophoric element in the proton pump inhibitor pantoprazole and related benzimidazole-based therapeutics [3]. Replacing this substituted pyridine with an unsubstituted analog would compromise the efficacy of the resulting drug candidates, making (3,4-dimethoxypyridin-2-yl)methanethiol a non-fungible starting material in specific synthetic pathways.

(3,4-Dimethoxypyridin-2-yl)methanethiol: Differentiation Evidence


Pantoprazole Intermediate Structural Necessity

The 3,4-dimethoxypyridin-2-yl methanethiol moiety is an essential structural component for the synthesis of pantoprazole sulfide (5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole), a key intermediate in the production of the proton pump inhibitor pantoprazole [1]. The target compound, (3,4-dimethoxypyridin-2-yl)methanethiol, serves as the direct thiol donor in the construction of the sulfide linkage that connects the pyridine pharmacophore to the benzimidazole core. This specific substitution pattern (3,4-dimethoxy on the pyridine ring) is pharmacologically required for optimal gastric H⁺/K⁺-ATPase inhibition in the final drug product [1]. Analogs lacking the 3,4-dimethoxy substitution, such as 2-pyridinemethanethiol, cannot substitute in this synthetic pathway because the resulting benzimidazole derivative would lack the requisite binding affinity to the proton pump target .

Medicinal Chemistry Proton Pump Inhibitors Benzimidazole Synthesis

Pyridinylmethanethiolate Diiron Carbonyl Complexes

Pyridin-2-ylmethanethiolate ligands, the deprotonated form of pyridinylmethanethiols including the 3,4-dimethoxy analog, demonstrate robust coordination chemistry with transition metals. Reaction of Fe₃(CO)₁₂ with pyridinyl thioester ligand PyCH₂SCOCH₃ (where Py = pyridin-2-yl) produced the diiron complex [Fe₂(κ-COCH₃)(μ-SCH₂Py)(CO)₅] in which the pyridin-2-ylmethanethiolate ligand bridges two iron centers [1]. X-ray crystallographic analysis confirmed the μ-κN:κ²S bridging coordination mode [1]. In related tetrairon cluster chemistry, the (pyridin-2-yl)methanethiolate ligand coordinates to the Fe₂(CO)₅ unit in a μ-κN:κ²S mode, demonstrating versatile bridging capacity that simple alkanethiol ligands (e.g., methanethiol, CH₃SH) cannot achieve due to the absence of the pyridine nitrogen donor atom [2].

Coordination Chemistry Organometallic Synthesis Ligand Design

Protein Folding Promotion: Pyridine Substitution Pattern

Among constitutional isomers of pyridinylmethanethiols (ortho-, meta-, and para-substituted), para-substituted pyridinylmethanethiol demonstrated the fastest disulfide-bond formation in client proteins, achieving native form recovery in over 70% yield with only 1-equivalent loading [1]. N-Methylation further increased thiol acidity and oxidizability, with para-substituted N-methylated pyridinylmethanethiol exhibiting the highest folding promotion efficiency among all tested compounds [1]. While direct data for the 3,4-dimethoxy-substituted analog are not reported in this study, the work establishes that the pyridine substitution pattern critically modulates oxidative protein folding activity [1].

Bioconjugation Chemistry Protein Folding Semi-enzymatic Catalysis

Methanethiolate vs. Methoxide Reactivity in Halopyridines

In systematic studies of halogenated pyridine reactivity, methanethiolate ion (CH₃S⁻) and methoxide ion (CH₃O⁻) exhibit distinct substitution patterns and yields when reacting with 2,6- and 2,5-dibromopyridines and 2,3- and 3,5-dichloropyridines in dimethylformamide [1]. The reactions afford mono- or bis-substitution products depending on experimental conditions, with methanethiolate showing different regioselectivity compared to methoxide [1]. Notably, bis-(alkylthio)pyridines can be fragmented by sodium in HMPA to yield bis(mercapto)pyridines, providing a route to dithiol derivatives [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Pyridine Functionalization

3,4-Dimethoxypyridinyl Benzimidazole Crystal Structure

2-[(3,4-Dimethoxypyridin-2-yl)methylthio]-1H-benzimidazole, a derivative synthesized directly from (3,4-dimethoxypyridin-2-yl)methanethiol, has been structurally characterized by single-crystal X-ray diffraction [1]. The molecule crystallizes in the orthorhombic system, space group P2₁2₁2₁, with unit cell parameters a = 9.1828(16) Å, b = 11.625(2) Å, c = 13.463(2) Å, Z = 4, and refinement values R = 0.0231 and wR = 0.0596 [1]. This structural validation provides definitive confirmation of the molecular connectivity and geometry of the 3,4-dimethoxypyridin-2-yl methanethiol-derived scaffold.

X-ray Crystallography Structural Biology Benzimidazole Derivatives

(3,4-Dimethoxypyridin-2-yl)methanethiol: Scientific & Industrial Applications


Pantoprazole PPI Intermediate Synthesis

(3,4-Dimethoxypyridin-2-yl)methanethiol is the required thiol building block for preparing pantoprazole sulfide (5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole), the penultimate intermediate in pantoprazole synthesis [1]. Research groups developing novel benzimidazole-based proton pump inhibitors, gastroprotective agents, or H⁺/K⁺-ATPase inhibitors should procure this compound when the 3,4-dimethoxypyridin-2-yl pharmacophore is required [1].

Triazole-Hydrazone Antimicrobial Hybrid Synthesis

2-(Chloromethyl)-3,4-dimethoxypyridine, a precursor derived from (3,4-dimethoxypyridin-2-yl)methanol (which can be obtained from the thiol analog), serves as a starting material for constructing 1,2,3-triazole-hydrazone derivatives with potential antimicrobial activity [1]. The 3,4-dimethoxy pyridine ring nucleus is embedded in these hybrid molecules, suggesting utility for medicinal chemistry programs exploring triazole-containing scaffolds [1].

Organometallic Synthesis with Pyridine-Thiolate Ligands

Pyridinylmethanethiolate ligands, including the 3,4-dimethoxy analog, coordinate to iron carbonyl clusters in μ-κN:κ²S bridging modes, forming stable diiron and tetrairon complexes [1][2]. These complexes are relevant to bioinorganic model chemistry, particularly for [FeFe]-hydrogenase active site mimics and other sulfur-bridged multimetallic systems [1].

Oxidative Protein Folding SAR Studies

Constitutional isomers of pyridinylmethanethiols exhibit differential activity in promoting oxidative protein folding, with para-substituted derivatives showing the highest efficiency (>70% native form yield at 1-equivalent loading) [1]. (3,4-Dimethoxypyridin-2-yl)methanethiol represents a distinct electronic variant that can be evaluated in similar protein folding assays to map structure-activity relationships for semi-enzymatic folding promoters [1].

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